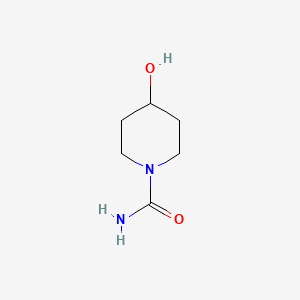

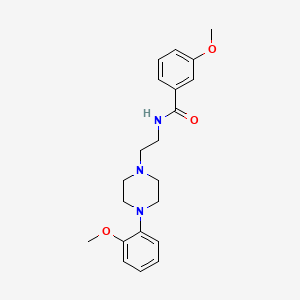

![molecular formula C19H21NO5 B2707222 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 1421499-33-3](/img/structure/B2707222.png)

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide” contains a benzodioxole group, a phenoxy group, and an amide group. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . The phenoxy group is a functional group that consists of a benzene ring bonded to an oxygen atom . The amide group consists of a carbonyl group (C=O) attached to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole and phenoxy groups are aromatic and planar, which could contribute to the overall stability of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole, phenoxy, and amide groups. The benzodioxole group might undergo electrophilic aromatic substitution reactions, while the amide group could participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole and phenoxy groups could impact its solubility, while the amide group could influence its boiling and melting points .Applications De Recherche Scientifique

Anticancer Activity

The compound has been found to have potential anticancer activity . Fluorinated heterocycles, which are main components of marketed drugs, have been reported to have significant anticancer activities . The compound’s anticancer activity could be due to the presence of these fluorinated heterocycles .

Antimicrobial Activity

In addition to its anticancer properties, the compound also exhibits antimicrobial activities . The in vivo and in vitro antimicrobial activities of fluorinated heterocycles are well reported .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb 2+), via a reliable electrochemical approach . A sensitive and selective Pb 2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Drug Design Developments

Some fluorinated heterocycles, like the ones present in this compound, were found to be lead structures for drug design developments . Their activities were almost equal to or exceeded the potency of the reference drugs .

Reduced Cytotoxicity in Non-cancerous Cell Lines

In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This makes the compound potentially safer for use in humans.

Antitumor Evaluation

The compound has been used in the synthesis and antitumor evaluation of 5- (benzo [ d ] [1,3]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide . The preliminary mechanism of the inhibitory effect was investigated via further experiments .

Mécanisme D'action

Target of Action

The primary target of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide interacts with its target, the auxin receptor TIR1, to enhance root-related signaling responses . This interaction promotes root growth in plants such as Arabidopsis thaliana and Oryza sativa .

Biochemical Pathways

The compound affects the auxin signaling pathway, a crucial biochemical pathway in plants . By interacting with the auxin receptor TIR1, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide enhances auxin response reporter’s (DR5:GUS) transcriptional activity . This leads to the down-regulation of root growth-inhibiting genes, promoting root growth .

Pharmacokinetics

Its interaction with the auxin receptor tir1 suggests that it is absorbed and distributed within the plant to exert its effects

Result of Action

The result of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide’s action is the promotion of root growth . By enhancing auxin signaling, it down-regulates genes that inhibit root growth, leading to an overall increase in root growth .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHVBXJPTGTNGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

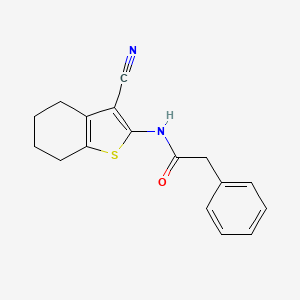

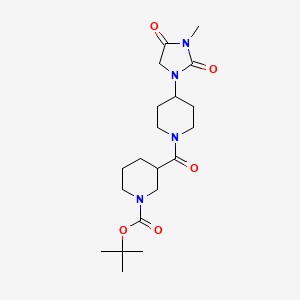

![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)

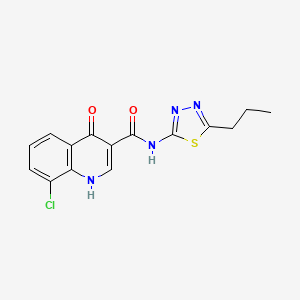

![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)

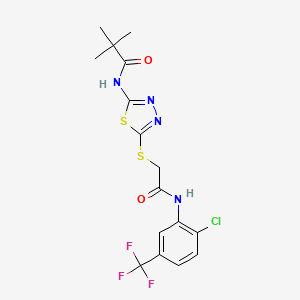

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)

![5-(2,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2707153.png)

![pyridin-3-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2707154.png)